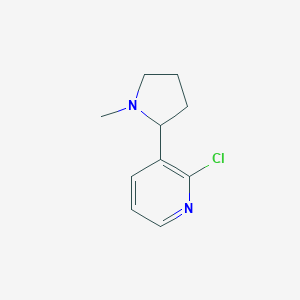

rac 2-Chloro Nicotine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(1-Methyl-2-pyrrolidinyl)-2-chloropyridine is a chemical compound with the molecular formula C10H13ClN2. It is a derivative of pyridine, featuring a pyrrolidinyl group and a chlorine atom attached to the pyridine ring. This compound is of interest due to its structural similarity to nicotine, a well-known alkaloid found in tobacco.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-2-pyrrolidinyl)-2-chloropyridine typically involves the chlorination of 3-(1-Methyl-2-pyrrolidinyl)pyridine. One common method is the reaction of 3-(1-Methyl-2-pyrrolidinyl)pyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-(1-Methyl-2-pyrrolidinyl)pyridine+SOCl2→3-(1-Methyl-2-pyrrolidinyl)-2-chloropyridine+SO2+HCl

Industrial Production Methods

Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and purification techniques such as distillation or recrystallization are employed to isolate the final product.

化学反应分析

Types of Reactions

3-(1-Methyl-2-pyrrolidinyl)-2-chloropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The pyrrolidinyl group can be oxidized to form corresponding N-oxides.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

Nucleophilic Substitution: Formation of 3-(1-Methyl-2-pyrrolidinyl)-2-alkoxypyridine or 3-(1-Methyl-2-pyrrolidinyl)-2-thiopyridine.

Oxidation: Formation of 3-(1-Methyl-2-pyrrolidinyl)-2-chloropyridine N-oxide.

Reduction: Formation of 3-(1-Methyl-2-pyrrolidinyl)piperidine.

科学研究应用

Chemistry

Rac 2-Chloro Nicotine is utilized as an intermediate in the synthesis of more complex organic molecules. Its chlorinated structure allows for various chemical transformations, enabling the production of diverse derivatives with potential biological activities.

Biology

The compound is studied for its effects on biological systems due to its ability to mimic nicotine. Research indicates that it acts as an agonist at nAChRs, which are implicated in numerous physiological processes including neurotransmission and muscle contraction. This makes it a subject of interest in neurobiology and pharmacology.

Medicine

This compound has been investigated for its potential therapeutic effects, particularly in relation to neurological disorders. Its role as a tool for studying nAChRs has implications for developing treatments for conditions such as Alzheimer's disease and schizophrenia. The compound's interaction with these receptors may help elucidate their function and influence on cognitive processes.

Agrochemicals

In the agricultural sector, this compound is explored for its potential use in developing pesticides and herbicides. Its effectiveness against pests can be attributed to its neurotoxic properties, which disrupt normal physiological functions in target organisms.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Pharmacological Effects of this compound | Investigating its role as an nAChR agonist | Demonstrated significant activation of nAChRs leading to increased neurotransmitter release, suggesting potential cognitive enhancement effects. |

| Synthesis of Novel Agrochemicals | Development of chlorinated derivatives | Successfully synthesized new compounds using this compound as a precursor, showing improved efficacy against common agricultural pests. |

| Neuroprotective Properties | Evaluation in animal models | Found to exhibit neuroprotective effects in models of neurodegeneration, indicating potential therapeutic applications in treating Alzheimer's disease. |

作用机制

The mechanism of action of 3-(1-Methyl-2-pyrrolidinyl)-2-chloropyridine is primarily related to its interaction with nicotinic acetylcholine receptors (nAChRs). It acts as an agonist, binding to these receptors and mimicking the effects of acetylcholine. This leads to the activation of downstream signaling pathways, resulting in various physiological responses.

相似化合物的比较

Similar Compounds

Nicotine: 3-(1-Methyl-2-pyrrolidinyl)pyridine, a well-known alkaloid with similar structure and biological activity.

Anabasine: Another alkaloid with a pyridine ring and a pyrrolidinyl group, but lacking the chlorine atom.

Cytisine: A plant alkaloid with a similar pyridine structure but different substituents.

Uniqueness

3-(1-Methyl-2-pyrrolidinyl)-2-chloropyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties.

生物活性

Rac 2-Chloro Nicotine is a compound that has garnered attention due to its biological activity, particularly in relation to its stimulant properties and potential health impacts. As a metabolite of rac-Nicotine, it shares some of the addictive and carcinogenic characteristics associated with nicotine. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

This compound, with the CAS number 871894-35-8, is characterized by its chlorinated nicotine structure. The presence of chlorine in the nicotine molecule alters its pharmacological profile, influencing its interaction with nicotinic acetylcholine receptors (nAChRs) in the nervous system.

Stimulant Effects

This compound exhibits stimulant effects similar to those of nicotine. Studies indicate that compounds within this class can activate nAChRs, leading to increased neurotransmitter release, particularly dopamine and norepinephrine. This mechanism underlies the addictive properties associated with nicotine and its derivatives.

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified nicotine as possibly carcinogenic to humans (Group 2B). This compound's structural similarity to nicotine raises concerns regarding its potential carcinogenic effects, particularly through mechanisms involving DNA adduct formation and oxidative stress .

Case Studies and Experimental Data

Several studies have explored the biological effects of this compound:

- Addiction Studies : Research has indicated that this compound can enhance the reinforcing effects of nicotine in animal models, suggesting a potential for addiction similar to that observed with conventional tobacco products .

- Oxidative Stress : Investigations into the oxidative stress induced by this compound revealed that it could lead to increased production of reactive oxygen species (ROS), contributing to cellular damage and inflammation .

- DNA Interaction : In vitro studies have demonstrated that this compound can form adducts with DNA, which are critical in understanding its mutagenic potential. These findings align with those observed in other nicotine derivatives .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

属性

IUPAC Name |

2-chloro-3-(1-methylpyrrolidin-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c1-13-7-3-5-9(13)8-4-2-6-12-10(8)11/h2,4,6,9H,3,5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGZWGGGKAPRAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=C(N=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。